3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound . The 4-fluorophenyl group is a derivative of phenyl with a fluorine atom at the 4th position . The 2H-chromen-2-one, also known as coumarin, is a fragrant organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and chromen-2-one rings suggests that this compound may have a planar structure . The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazole ring is known to participate in various chemical reactions . The fluorine atom in the fluorophenyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and influence its interactions with other molecules . The chromen-2-one group could contribute to the compound’s UV-visible absorption properties .Scientific Research Applications
Radiotracer Development
Radiotracer for Inflammatory Diseases
A study by Brier et al. (2022) focused on a radiotracer designed for targeting sphingosine-1-phosphate receptor 1 (S1PR1), which is of clinical interest due to its role in multiple sclerosis and other inflammatory diseases. The tracer was evaluated for its safety, dosimetry, and brain uptake in humans, showing no adverse events and correlating brain uptake with regional S1PR1 RNA expression. This type of research underscores the potential of fluorophenyl-oxadiazol compounds in developing diagnostic tools for neuroinflammatory conditions (Brier et al., 2022).
Metabolic Profiling
Metabolism of Novel Compounds
Renzulli et al. (2011) explored the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the comprehensive metabolic profiling crucial in the development of new therapeutics. Such studies provide insights into how compounds are processed in the body, which is vital for understanding their efficacy and safety profiles (Renzulli et al., 2011).
Imaging Techniques in Disease Diagnosis
PET Imaging in Alzheimer’s Disease
Kadir et al. (2012) used PET imaging to understand the progression of Alzheimer’s disease, employing radiolabeled compounds to detect changes in amyloid and glucose metabolism in the brain. This research area often involves compounds like fluorophenyl-oxadiazols for creating effective imaging agents to diagnose and monitor neurodegenerative diseases (Kadir et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZONPFQHZQAKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.